5-Bromo-6-nitroindoline
Overview
Description
5-Bromo-6-nitroindoline is an organic compound with the molecular formula C8H7BrN2O2. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of bromine and nitro groups on the indoline ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The brominated indoline derivative, a related compound, is used in the synthetic preparation of biologically active compounds such as selective human β3 adrenergic receptor agonists .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, 6-bromoisatin, a related compound, has been found to inhibit colon cancer cell proliferation and induce apoptosis, preventing early-stage tumor formation in a colorectal cancer rodent model .
Action Environment
It’s worth noting that the stability of related compounds can be influenced by factors such as light and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-nitroindoline typically involves the bromination and nitration of indoline. One common method includes the following steps:
Bromination: Indoline is treated with bromine in an organic solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the 5-position of the indoline ring.
Nitration: The brominated indoline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 6-position of the indoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Nitroindole derivatives.
Reduction: Aminoindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-nitroindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-nitroindoline
- 6-Bromo-5-nitroindoline
- 5-Bromo-6-nitroindole
Uniqueness
5-Bromo-6-nitroindoline is unique due to the specific positioning of the bromine and nitro groups on the indoline ring. This unique structure influences its reactivity and biological activities, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-6-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGMLXPMPPWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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